N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Description
N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a complex organic compound that features a furan ring, a triazole ring, and a pyrimidine ring
Properties
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-11(5-6-12-4-3-9-22-12)19-15-16-8-7-13(20-15)14-17-10-18-21(14)2/h3-4,7-11H,5-6H2,1-2H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMMRWXHLWUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC2=NC=CC(=N2)C3=NC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl butan-2-yl intermediate, which can be synthesized through the reaction of furan with butan-2-one under acidic conditions. This intermediate is then reacted with 2-methyl-1,2,4-triazole and a pyrimidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan, triazole, and pyrimidine rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(furan-2-yl)butan-2-yl]-4-(1,2,4-triazol-3-yl)pyrimidin-2-amine
- N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,3-triazol-3-yl)pyrimidin-2-amine
Uniqueness
N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
